molecular formula C20H30N2O2S B11800983 tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11800983
M. Wt: 362.5 g/mol
InChI Key: SWMUURYOBLOHMM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid compound featuring a tert-butyl carbamate protecting group and a cyclohexylthio substituent at the 6-position of the pyridine ring. This structural motif is common in medicinal chemistry, where the tert-butyl group enhances solubility and stability, while the sulfur-containing cyclohexylthio moiety may influence electronic properties and binding interactions. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, given the prevalence of such methods in analogous pyridine derivatives (e.g., iodopyridine intermediates in and ) .

Properties

Molecular Formula

C20H30N2O2S

Molecular Weight

362.5 g/mol

IUPAC Name

tert-butyl 2-(6-cyclohexylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H30N2O2S/c1-20(2,3)24-19(23)22-13-7-10-17(22)15-11-12-18(21-14-15)25-16-8-5-4-6-9-16/h11-12,14,16-17H,4-10,13H2,1-3H3

InChI Key

SWMUURYOBLOHMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)SC3CCCCC3

Origin of Product

United States

Chemical Reactions Analysis

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include di-isobutylaluminium hydride (DIBAL) for reduction and dicyclohexylcarbodiimide (DCC) for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the pyridine ring or the tert-butyl group.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This structural feature enhances the compound’s ability to bind to enantioselective proteins, leading to various biological effects.

Comparison with Similar Compounds

Core Scaffold

The compound shares a pyrrolidine-1-carboxylate backbone linked to a pyridine ring with similar derivatives, such as:

  • tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Replaces the cyclohexylthio group with an iodo-methoxypyridine system, altering steric and electronic profiles .
  • (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (): Introduces fluoropyridine and benzyl groups, enhancing lipophilicity .

Substituent Effects

  • Cyclohexylthio vs. Halogens : The cyclohexylthio group in the target compound provides steric bulk and moderate electron-withdrawing effects, contrasting with iodine (polarizable, heavy atom) or fluorine (electron-withdrawing, small size) in analogs .
  • Protecting Groups : The tert-butyl carbamate is ubiquitous (e.g., ’s tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate), but analogs may use silyl ethers (tert-butyldimethylsilyloxy in ) for orthogonal protection .

Analytical Data

  • LCMS/HPLC : Analogous compounds (e.g., Example 324 in ) show LCMS m/z 757 [M+H]⁺ and HPLC retention times (1.23 minutes), suggesting similar polarity and mass ranges for the target compound .
  • NMR/HRMS : ’s (±)-trans-methyl derivatives reveal coupling constants (e.g., J = 6.8 Hz for pyrrolidine protons) and HRMS m/z 392 [M+H]⁺, highlighting structural confirmation methods applicable to the target compound .

Biological Activity

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclohexylthio group and a pyrrolidine carboxylate moiety. Its structural formula can be represented as follows:

C15H22N2O2S\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the cyclohexylthio group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.

Compound Target Activity
This compoundBacterial strainsPotential antimicrobial
Similar pyridine derivativesStaphylococcus aureusSignificant inhibition at 50 μM

Cytotoxicity

In vitro studies have demonstrated that certain pyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa. The mechanism often involves the induction of apoptosis through mitochondrial pathways. While specific data for this compound is limited, its structural analogs suggest potential cytotoxic properties.

Case Studies

  • Antimicrobial Screening : A study conducted on related pyridine compounds revealed that modifications in the side chains significantly influenced their antimicrobial potency. Compounds with bulky groups like cyclohexylthio demonstrated enhanced activity against resistant bacterial strains, suggesting that this compound may similarly exhibit potent effects.
  • Cytotoxicity Assays : In a comparative analysis of various pyrrolidine compounds, those with similar substituents showed IC50 values ranging from 20 to 50 μM against HeLa cells. This indicates that this compound could potentially fall within this range, warranting further investigation.

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : Similar compounds have been shown to activate caspases and disrupt mitochondrial membrane potential, triggering programmed cell death in cancer cells.

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